Cas no 915220-91-6 (1-ethyl-3-(isocyanatomethyl)benzene)

1-ethyl-3-(isocyanatomethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-3-(isocyanatomethyl)benzene
- SCHEMBL1457268
- 915220-91-6
- EN300-1850610
-
- インチ: 1S/C10H11NO/c1-2-9-4-3-5-10(6-9)7-11-8-12/h3-6H,2,7H2,1H3
- InChIKey: QJLIOUCPCMCYCD-UHFFFAOYSA-N
- ほほえんだ: O=C=NCC1=CC=CC(=C1)CC
計算された属性
- せいみつぶんしりょう: 161.084063974g/mol
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 29.4Ų
1-ethyl-3-(isocyanatomethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850610-0.5g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1850610-0.1g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1850610-5g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1850610-5.0g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1850610-0.05g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1850610-10g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1850610-1g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1850610-0.25g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1850610-1.0g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1850610-10.0g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 10g |
$3929.0 | 2023-06-01 |
1-ethyl-3-(isocyanatomethyl)benzene 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1-ethyl-3-(isocyanatomethyl)benzeneに関する追加情報
Introduction to 1-ethyl-3-(isocyanatomethyl)benzene (CAS No. 915220-91-6)
1-ethyl-3-(isocyanatomethyl)benzene, identified by the Chemical Abstracts Service (CAS) number 915220-91-6, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This molecule, featuring a benzene ring substituted with an ethyl group and an isocyanatomethyl group, has garnered attention due to its versatile applications in the development of novel materials and bioactive molecules. The structural motif of this compound, particularly the presence of the isocyanato functional group, makes it a valuable intermediate in synthetic pathways leading to polymers, agrochemicals, and pharmaceuticals.
The isocyanatomethyl moiety in 1-ethyl-3-(isocyanatomethyl)benzene is particularly noteworthy for its reactivity. Isocyanates are well-known for their ability to participate in a variety of chemical reactions, including polymerization, condensation reactions with amines to form ureas, and addition reactions with nucleophiles. These properties make 1-ethyl-3-(isocyanatomethyl)benzene a promising candidate for the synthesis of complex molecules. In recent years, there has been growing interest in leveraging such compounds for their potential in drug discovery and material science.
One of the most compelling aspects of 1-ethyl-3-(isocyanatomethyl)benzene is its role as a precursor in the synthesis of biologically active compounds. The benzene ring provides a stable aromatic core, while the ethyl and isocyanato groups offer reactive sites for further functionalization. Researchers have been exploring its utility in creating novel heterocyclic compounds, which often exhibit interesting pharmacological properties. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases.
Recent advancements in synthetic methodologies have further enhanced the appeal of 1-ethyl-3-(isocyanatomethyl)benzene. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and selective transformations of this compound. These methods have allowed chemists to introduce additional functional groups with high precision, opening up new avenues for drug development. Moreover, the ability to tailor the molecular structure of derivatives derived from 1-ethyl-3-(isocyanatomethyl)benzene has led to the discovery of several lead compounds with promising therapeutic effects.
The pharmaceutical industry has been particularly interested in exploring the potential of 1-ethyl-3-(isocyanatomethyl)benzene and its derivatives. The isocyanato group can be readily converted into urea or carbamate functionalities, which are common motifs in many drugs. For example, researchers have synthesized analogs of this compound that exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to diabetes and obesity. Additionally, the benzene ring can be modified to introduce other pharmacophores, enhancing binding affinity to target proteins.
In material science, 1-ethyl-3-(isocyanatomethyl)benzene has found applications in the synthesis of advanced polymers. The isocyanato group can undergo polymerization reactions with diols or diamines to form polyurethanes, which are known for their excellent mechanical properties and biocompatibility. These polymers have been used in various applications, including coatings, adhesives, and biomedical devices. The ethyl group on the benzene ring also contributes to the flexibility and solubility of these polymers, making them suitable for a wide range of industrial uses.
The versatility of 1-ethyl-3-(isocyanatomethyl)benzene extends to its role as a building block in organic synthesis. Its unique structure allows for diverse chemical modifications, enabling chemists to construct complex molecular architectures with precision. This has led to numerous patents and research publications detailing novel synthetic routes and applications derived from this compound. The ongoing exploration of its reactivity patterns continues to uncover new possibilities for its use in both academic research and industrial applications.
As our understanding of molecular interactions deepens, so does the potential for utilizing 1-ethyl-3-(isocyanatomethyl)benzene in innovative ways. Computational chemistry and molecular modeling techniques have become indispensable tools in predicting the behavior of this compound and its derivatives under various conditions. These methods have helped researchers optimize synthetic pathways and predict biological activities with greater accuracy.
In conclusion,1-ethyl-3-(isocyanatomethyl)benzene (CAS No. 915220-91-6) represents a fascinating molecule with broad applications across multiple disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, material science, and organic chemistry research. As new methodologies emerge and our understanding of molecular interactions evolves,1-ethyl-3-(isocyanatomethyl)benzene will undoubtedly continue to play a pivotal role in advancing scientific discovery.
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